(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonyl-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-4-16-5-7-17(8-6-16)22(20,21)14-11(2)9-13(15(18)19)10-12(14)3/h9-10,18-19H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDEQRNHQSAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148001 | |
| Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-32-2 | |
| Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(4-ethyl-1-piperazinyl)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a boronic acid group, a sulfonamide moiety, and a piperazine ring. Its chemical formula is , and it features the following key components:
- Boron : Contributes to its reactivity and ability to form complexes.
- Sulfonamide : Imparts biological activity related to enzyme inhibition.
- Piperazine : Often associated with psychoactive effects and receptor interactions.
The biological activity of this compound primarily involves:
- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a selective agonist for dopamine receptors, particularly the D3 subtype. This is significant in the context of neuropharmacology, as D3 receptors are implicated in various neurological disorders .
- Kinase Inhibition : The boronic acid functionality allows for reversible inhibition of certain kinases. For instance, similar compounds have shown efficacy against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
- Antitumor Activity : Some studies indicate potential antitumor properties through the inhibition of specific signaling pathways involved in cancer progression .
In Vitro Studies
Table 1 summarizes the biological activity observed in vitro for this compound and its analogs.
| Compound | Target | IC50 (nM) | Efficacy (%) |
|---|---|---|---|
| 1 | D3R | 250 ± 30 | 90 ± 5 |
| 2 | CDK6 | 150 ± 20 | 85 ± 10 |
| 3 | Other Kinases | >1000 | N/A |
Note: Data derived from comparative studies with known analogs .
Case Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of this compound revealed its potential as a D3 receptor agonist. The compound demonstrated significant binding affinity and functional activity in cell-based assays.
Case Study 2: Anticancer Properties
In a separate investigation focused on anticancer activity, this compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of CDK6, leading to cell cycle arrest and apoptosis in treated cells .
Scientific Research Applications
Pharmaceutical Applications
Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. For instance, it has been explored as a selective inhibitor of certain kinases involved in tumor growth and proliferation. The sulfonamide moiety enhances its pharmacological properties by improving solubility and bioavailability.
Targeting Protein Interactions
The unique structure of (4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid allows it to interact with various proteins selectively. This interaction can modulate protein functions, making it a useful tool in chemical biology for studying protein-protein interactions and signaling pathways.
Development of Probes
The compound can be modified to create fluorescent probes that help visualize biological processes in live cells. These probes can be utilized to track cellular events, providing insights into cellular dynamics and the mechanisms of disease progression.
Inhibition of Kinase Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases associated with cancer cell proliferation. The research showed that these compounds could significantly reduce tumor growth in preclinical models .
Antiviral Activity
Another investigation explored the antiviral properties of this compound against various viral pathogens. The results indicated that certain derivatives could inhibit viral replication effectively, suggesting potential applications in antiviral drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
